Thulium-2,4-Pentanedionate

Description

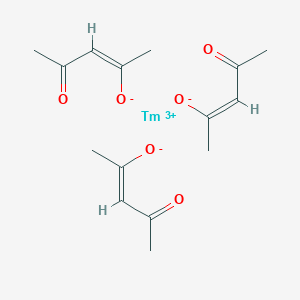

Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H21O6Tm |

|---|---|

Molecular Weight |

466.26 g/mol |

IUPAC Name |

(Z)-4-oxopent-2-en-2-olate;thulium(3+) |

InChI |

InChI=1S/3C5H8O2.Tm/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; |

InChI Key |

ASFMKHGVRGERPB-LNTINUHCSA-K |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Tm+3] |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Tm+3] |

Origin of Product |

United States |

Synthetic Methodologies for Thulium 2,4 Pentanedionate Complexes

Conventional Synthetic Routes

Conventional methods for synthesizing thulium-2,4-pentanedionate are well-established and typically involve the reaction of a thulium(III) precursor with 2,4-pentanedione (acetylacetone, Hacac) in a suitable solvent. These routes are often straightforward and can be performed with standard laboratory equipment.

Direct Reaction of Thulium(III) Precursors with 2,4-Pentanedione

The most common and direct method for preparing this compound involves the reaction of a thulium(III) salt, such as thulium(III) chloride (TmCl₃) or thulium(III) hydroxide (B78521) (Tm(OH)₃), with 2,4-pentanedione. smolecule.com The reaction with thulium hydroxide is particularly prevalent and proceeds via a ligand substitution mechanism where the hydroxide groups are replaced by acetylacetonate (B107027) anions.

The general reaction can be represented as: Tm(OH)₃ + 3 Hacac → Tm(acac)₃ + 3 H₂O

Key to achieving a high yield and purity in this synthesis is the careful control of reaction parameters. Optimal yields, often exceeding 85%, are typically achieved by maintaining the pH of the reaction mixture between 6.5 and 7.0. This pH range is crucial to prevent the hydrolysis of the thulium(III) ion, which can lead to the formation of unwanted byproducts. The reaction is generally conducted at elevated temperatures, between 60–80°C, for a duration of 4–6 hours to ensure complete coordination of the ligand.

A variation of this direct method involves a metathesis reaction between thulium chloride (TmCl₃) and sodium acetylacetonate in a non-polar solvent. vulcanchem.com

Solvent-Assisted Synthesis Strategies

The choice of solvent plays a critical role in the synthesis of this compound, influencing reactant solubility, reaction rates, and the purity of the final product. Different solvent systems, including aqueous-organic biphasic systems and non-aqueous solvents, are employed to optimize the synthesis.

Aqueous-organic biphasic systems can be utilized for the synthesis and extraction of this compound. In this approach, the thulium(III) precursor is typically dissolved in the aqueous phase, while the 2,4-pentanedione is in an immiscible organic solvent. The reaction occurs at the interface of the two liquids, and the resulting complex, being more soluble in the organic phase, is extracted. This technique can facilitate the separation of the product from the aqueous phase containing unreacted precursors and byproducts. The use of biphasic systems can lead to substantial energy savings and lower emissions. frontiersin.org

Table 1: Conventional Synthesis Parameters for this compound

| Parameter | Optimal Range | Yield (%) | Purity (%) | Solvent System | Reference |

|---|---|---|---|---|---|

| pH | 6.5–7.0 | 85–92 | 98–99.5 | Ethanol (B145695)/Water (3:1) | |

| Temperature (°C) | 60–80 | 88–90 | 99.0 | Ethanol/Water (3:1) | |

| Reaction Time (h) | 4–6 | 85–90 | 98.5 | Ethanol/Water (3:1) |

Advanced Synthetic Approaches

To gain better control over the properties of the final product, more advanced synthetic methods have been developed. These techniques are particularly useful for producing materials with specific characteristics, such as high crystallinity, which is crucial for applications in electronics and optics.

Solvothermal Synthesis for Controlled Crystallinity

Solvothermal synthesis is an advanced method that has been employed to enhance the crystallinity of this compound and related lanthanide complexes. vulcanchem.com This technique involves conducting the synthesis in a closed system, typically a Teflon-lined stainless steel autoclave, at temperatures above the boiling point of the solvent. The elevated temperature and pressure facilitate the dissolution and recrystallization of the product, leading to the formation of well-defined crystals with high phase purity. mdpi.com

In a typical solvothermal synthesis, the reactants, such as a thulium salt and 2,4-pentanedione, are mixed with a solvent in the autoclave. mdpi.comacs.org The sealed vessel is then heated for a specific period, allowing the reaction and crystallization to occur. This method offers precise control over the size, morphology, and crystallinity of the resulting complex by adjusting parameters like temperature, time, and the nature of the solvent. mdpi.com For instance, solvothermal methods have been successfully used to synthesize various lanthanide coordination polymers with controlled dimensionality and properties. mdpi.com While specific examples detailing the solvothermal synthesis of unsubstituted this compound are less common in readily available literature, the principles are widely applied to related lanthanide β-diketonate systems. scispace.com

Co-crystallization Techniques for Heterometallic Complexes

The synthesis of heterometallic complexes involving thulium β-diketonates can be achieved through co-crystallization of different metal β-diketonate compounds. This method relies on the ability of different metal complexes to pack into a single, ordered crystal lattice. The formation of these structures is often driven by the coordination of oxygen atoms from a non-fluorinated β-diketonate ligand of one metal to a second metal center, which typically bears more electron-withdrawing fluorinated β-diketonate ligands. mdpi.com

For instance, heterometallic structures have been successfully synthesized by co-crystallizing 3d and 4f metal β-diketonates. mdpi.com While specific examples detailing thulium co-crystallization with other metals are not abundant, the general principle involves dissolving stoichiometric amounts of the two different metal β-diketonate complexes, such as a thulium β-diketonate and another transition metal β-diketonate, in a suitable solvent like chloroform (B151607) or toluene. mdpi.comresearchgate.net Slow evaporation of the solvent or cooling can then lead to the formation of crystals of the heterometallic complex. The structure of the resulting complex is highly dependent on the steric and electronic properties of the ligands involved. mdpi.com For example, using sterically bulky groups like those in dipivaloylmethane (thd) is often necessary to synthesize discrete, non-polymeric heterometallic complexes. mdpi.com

Ligand Exchange Reactions in Solution

Ligand exchange provides a versatile route for modifying this compound complexes. In this process, the acetylacetonate (acac) ligands are substituted by other ligands, which can be driven by factors such as the use of a stronger coordinating agent.

A notable example is the reaction of Thulium(III) acetylacetonate with trifluoroacetic acid (TFA). This reaction results in the formation of thulium trifluoroacetate, Tm(CF₃COO)₃, with the acetylacetone (B45752) being released as a byproduct. The driving force for this substitution is the higher acidity of TFA compared to acetylacetone.

Ligand exchange is not limited to complete replacement. In some cases, it can lead to the formation of mixed-ligand complexes. For example, reacting thulium complexes with other β-diketones or different types of ligands in solution can yield products where the thulium ion is coordinated by a mixture of the original and the new ligands. The specific outcome depends on the reaction conditions, stoichiometry, and the relative stability of the resulting complexes.

Synthesis of Substituted Thulium-β-Diketonate Complexes

The properties of this compound can be significantly altered by substituting the methyl groups on the pentanedionate ligand. Fluorination is a common strategy to increase the volatility and thermal stability of the complexes, which is particularly important for applications like Chemical Vapor Deposition (CVD). mdpi.comresearchgate.net

Trifluoroacetylacetonate (tfaa⁻) Ligand Variants

Several thulium trifluoroacetylacetonate complexes have been synthesized and characterized. A common synthetic route involves the reaction of thulium(III) hydroxide, Tm(OH)₃, with 1,1,1-trifluoro-2,4-pentanedione (B1197229) (Htfaa) in a solvent like n-hexane. mdpi.com This method has been used to produce various hydrated and solvated complexes. mdpi.comdoaj.org

For example, the reaction of Tm(OH)₃ with Htfaa in n-hexane can yield a dinuclear monoaquo complex, [Tm(tfaa)₃(H₂O)]₂, and a mononuclear diaqua complex, [Tm(tfaa)₃(H₂O)₂]. mdpi.com The coordination number of thulium in these late lanthanide acetylacetonates (B15086760) is typically eight. mdpi.com Another variant, [Tm(tfaa)₃(DME)], where DME is 1,2-dimethoxyethane (B42094), can also be synthesized. mdpi.comdoaj.org

| Complex | Starting Material | Reagents | Solvent | Product |

| [Tm(tfaa)₃(H₂O)]₂ | Tm(OH)₃ | Htfaa | n-hexane | Dinuclear monoaquo complex mdpi.com |

| [Tm(tfaa)₃(H₂O)₂] | Tm(OH)₃ | Htfaa | n-hexane | Mononuclear diaqua complex mdpi.com |

| [Tm(tfaa)₃(DME)] | TmCl₃ | Na(tfaa), DME | THF | DME adduct mdpi.comdoaj.org |

Hexafluoroacetylacetonate (hfaa⁻) Ligand Variants

Thulium hexafluoroacetylacetonate complexes are well-known for their volatility and use in CVD applications. mdpi.com These are synthesized using 1,1,1,5,5,5-hexafluoro-2,4-pentanedione (Hhfaa). The reaction of Tm(OH)₃ with Hhfaa can yield the mononuclear dihydrate complex [Tm(hfaa)₃(H₂O)₂]. mdpi.com

A more direct route to anhydrous adducts often starts with thulium(III) chloride (TmCl₃) and a sodium salt of the ligand, Na(hfaa), in a dry solvent. This approach has been used to synthesize complexes like [Tm(hfaa)₃(DME)], which is noted for its high volatility. mdpi.comdoaj.org However, this route can sometimes lead to sodium-containing side-products, such as Na[Tm(hfaa)₄]. mdpi.comresearchgate.net

| Complex | Starting Material | Reagents | Solvent | Product |

| [Tm(hfaa)₃(H₂O)₂] | Tm(OH)₃ | Hhfaa | n-hexane | Mononuclear dihydrate complex mdpi.com |

| [Tm(hfaa)₃(DME)] | TmCl₃ | Na(hfaa), DME | THF | Volatile DME adduct mdpi.comdoaj.org |

| Na[Tm(hfaa)₄] | TmCl₃ | Na(hfaa) | Not specified | Sodium-containing side product mdpi.comresearchgate.net |

Other Fluorinated and Alkyl-Substituted β-Diketonate Derivatives

Beyond tfaa⁻ and hfaa⁻, other substituted β-diketonate ligands are used to fine-tune the properties of thulium complexes. A widely used bulky alkyl-substituted ligand is 2,2,6,6-tetramethyl-3,5-heptanedione (Hthd or Htmhd), which gives dipivaloylmethanate (dpm) or tetramethylheptanedionate (tmhd) complexes. These bulky ligands effectively shield the metal center, leading to monomeric and volatile complexes. researchgate.netresearchgate.net The synthesis of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)thulium(III), or Tm(thd)₃, follows general procedures for lanthanide β-diketonates. chemicalbook.com

Other fluorinated ligands, such as heptafluoro-substituted variants, have also been explored. mdpi.com The general synthetic strategy involves reacting a thulium salt (like chloride or acetate) with the desired β-diketone, often in the presence of a base or as a sodium salt of the ligand, in an appropriate organic solvent. mdpi.commdpi.com The choice of the terminal groups (R¹ and R²) and substituents on the central carbon atom of the β-diketonate framework allows for extensive modification of the resulting complex's physical and chemical properties. researchgate.net

Purification and Isolation Techniques for Crystalline Products

After synthesis, the thulium β-diketonate complexes must be purified and isolated as crystalline solids. The chosen method depends on the thermal stability and solubility of the compound.

Crystallization: For many complexes, purification is achieved by crystallization or recrystallization from a suitable organic solvent. The crude product is dissolved in a minimum amount of a hot solvent in which it is soluble, and then the solution is slowly cooled to allow for the formation of well-defined crystals. Filtration is then used to separate the crystalline product from the mother liquor. mdpi.commdpi.com Solvents like n-hexane, dichloromethane, and THF are commonly used. mdpi.commdpi.com Sometimes, a layered diffusion setup, where a solvent in which the complex is soluble is layered with a solvent in which it is insoluble, can yield high-quality single crystals suitable for X-ray diffraction.

Sublimation: For volatile complexes, particularly the fluorinated derivatives like Tm(hfaa)₃ and Tm(thd)₃, vacuum sublimation is a highly effective purification method. researchgate.netgoogle.com The crude product is heated under high vacuum (e.g., 10⁻⁴ to 10⁻⁶ torr), causing it to sublime directly from a solid to a gas. The gaseous complex then crystallizes on a cold surface (a cold finger), leaving non-volatile impurities behind. google.com This technique is excellent for obtaining very pure, anhydrous products. google.com Sublimation temperatures for lanthanide β-diketonates can range from 135°C to 300°C, depending on the specific ligand and metal. google.com

Drying: Since many synthesis methods can result in hydrated complexes, a final drying step is often necessary. wikipedia.org This can involve vacuum drying at a controlled temperature to remove coordinated water or solvent molecules without causing decomposition of the complex. researchgate.net For highly sensitive compounds, handling and purification must be carried out under an inert atmosphere using a glovebox or Schlenk line techniques. researchgate.net

Structural Elucidation and Coordination Geometries

Single-Crystal X-ray Diffraction Analysis

In its common crystalline forms, the Thulium(III) ion is typically eight-coordinated. wikipedia.org This coordination environment is often best described as a distorted tetragonal-antiprismatic geometry. researchgate.net This geometry arises from the chelation of three bidentate 2,4-pentanedionate ligands and the coordination of two additional monodentate ligands, frequently water molecules, leading to the formula [Tm(C₅H₇O₂)₃(H₂O)₂]. wikipedia.orgresearchgate.net The three pentanedionate ligands provide six oxygen donor atoms, and the two water molecules provide the remaining two, satisfying the coordination preference of the lanthanide ion.

The bond lengths between the central thulium(III) ion and the oxygen atoms of the ligands are a key structural parameter. In complexes where the thulium center is coordinated to both pentanedionate and water molecules, the Tm-O bond distances to the water molecules are typically similar. researchgate.net In dimeric structures, the Tm-O bond distances involving a bridging oxygen atom are significantly longer than those to singly coordinating oxygen atoms. researchgate.net For example, bridging Tm-O distances have been reported in the range of 242.1(4) pm to 247.5(4) pm. researchgate.net In some related structures involving other coordinated solvents like 1,2-dimethoxyethane (B42094) (DME), Tm-O bond lengths can extend to 243.4(3) pm and 249.9(3) pm. researchgate.net

The O-Tm-O bond angles in these eight-coordinate complexes deviate only slightly from the ideal angles for a tetragonal-antiprismatic geometry, which are approximately 73° and 78°. researchgate.net

Table 1: Selected Bond Distances in Thulium(III) Pentanedionate Complexes

| Bond Type | Description | Bond Length (pm) |

|---|---|---|

| Tm-O (bridging) | Bond to a µ₂-coordinating oxygen atom | 242.1(4) - 247.5(4) researchgate.net |

Molecular and Supramolecular Architecture

The arrangement of individual Thulium-2,4-pentanedionate molecules in the solid state can vary, leading to different supramolecular architectures, including simple mononuclear units or more complex dimeric and polynuclear structures.

Mononuclear complexes are those in which each molecule contains a single thulium center. A well-characterized example is the dihydrate, [Tm(C₅H₇O₂)₃(H₂O)₂]. wikipedia.org In this arrangement, the individual neutral complex molecules are held together in the crystal lattice by weaker intermolecular forces, such as hydrogen bonding, which can occur between the coordinated water molecules and the oxygen atoms of the pentanedionate ligands on adjacent molecules. researchgate.net Other neutral ligands, such as 1,2-dimethoxyethane (DME), can also occupy the additional coordination sites to form stable, discrete mononuclear complexes. researchgate.net

Under specific synthetic conditions, this compound can form dimeric or even polynuclear structures in the solid state. researchgate.net Dimers can be formed when one of the oxygen atoms from a pentanedionate ligand on one thulium center also coordinates to an adjacent thulium center, acting as a bridging ligand. researchgate.net This results in a dinuclear molecule where two thulium centers are linked together. researchgate.net

More complex polynuclear assemblies have also been reported. For instance, reaction of the dihydrate complex can lead to the formation of a tetranuclear cluster with a [Tm₄(μ₃-OH)₂] core, where the thulium centers are bridged by both acetylacetonate (B107027) ligands and hydroxide (B78521) ions. wikipedia.org These higher-order structures demonstrate the versatility of the thulium ion's coordination chemistry.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Tris(2,4-pentanedionato)thulium(III) |

| Thulium(III) acetylacetonate |

| Water |

| 1,2-dimethoxyethane (DME) |

Solvate and Adduct Formation (e.g., Hydrates, DME, Diglyme)

The propensity of this compound to form solvates is a key aspect of its chemistry. The most common of these is the aforementioned dihydrate.

DME Adduct: The analogous complex [Tm(tfaa)₃(DME)] has been synthesized and structurally characterized. In this adduct, the DME molecule acts as a bidentate ligand, coordinating to the thulium ion through its two oxygen atoms. This results in an eight-coordinate thulium center, with a coordination geometry approaching that of an ideal tetragonal antiprism.

Diglyme (B29089) Adduct: Similarly, a diglyme adduct, [Tm(tfaa)₃(H₂O)₂]·diglyme, has been identified. In this structure, the diglyme molecule is not directly coordinated to the thulium ion but is incorporated into the crystal lattice as a solvate molecule. The primary coordination sphere of the thulium ion remains as [Tm(tfaa)₃(H₂O)₂]. Hydrogen bonding is likely between the coordinated water molecules and the oxygen atoms of the co-crystallized diglyme molecule.

Crystallographic Parameters and Space Group Determination

While the specific experimental crystallographic data for this compound dihydrate from its CCDC deposition (CCDC 1121251) is not publicly detailed, data from isostructural lanthanide complexes, such as Yttrium(III) acetylacetonate trihydrate (which contains a [Y(acac)₃(H₂O)₂] unit), provides a reliable model. These related complexes commonly crystallize in monoclinic or triclinic space groups. For example, the crystal structure of Y(C₅H₇O₂)₃·3H₂O, which features an eight-coordinate yttrium ion bonded to three acetylacetonate ligands and two water molecules, crystallizes in the monoclinic space group P2₁/n.

For comparison, the crystallographic parameters for the analogous but distinct thulium trifluoroacetylacetonate adducts are presented below.

| Parameter | [Tm(tfaa)₃(H₂O)₂]·diglyme | [Tm(tfaa)₃(DME)] |

|---|---|---|

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 | P-1 |

| a (Å) | 9.183(3) | 9.183(3) |

| b (Å) | 12.010(4) | 12.010(4) |

| c (Å) | 16.513(6) | 16.513(6) |

| α (°) | 81.11(3) | 81.11(3) |

| β (°) | 81.56(3) | 81.56(3) |

| γ (°) | 70.34(3) | 70.34(3) |

| Volume (ų) | 1684.5(10) | 1684.5(10) |

Conformational Analysis and Isostructural Relationships with Other Lanthanide Complexes

The conformational analysis of this compound is intrinsically linked to the flexibility of the coordination polyhedron and the orientation of the ligands. The distorted square antiprismatic geometry of the [Tm(C₅H₇O₂)₃(H₂O)₂] unit allows for slight variations in the O-Tm-O bond angles and the planarity of the chelate rings. The pentanedionate ligands themselves are generally planar, but minor conformational deviations can occur.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy of paramagnetic compounds like Thulium-2,4-pentanedionate is distinct from that of diamagnetic substances. wikipedia.org The presence of the unpaired electrons in the Tm(III) center leads to significant effects on the NMR spectrum, including large chemical shifts and signal broadening. wikipedia.orgillinois.edu These paramagnetic effects, while complicating spectral interpretation, also provide valuable structural and electronic information. nih.gov

The ¹H NMR spectrum of this compound is characterized by resonances that are significantly shifted from their typical diamagnetic positions. This phenomenon, known as the hyperfine shift, is a result of the interaction between the unpaired electrons of the thulium ion and the ligand nuclei. wikipedia.orgnih.gov The hyperfine shift comprises two main contributions: the contact (or scalar) shift and the pseudocontact (or dipolar) shift. illinois.edu

Contact Shift : This arises from the delocalization of unpaired electron spin density from the metal ion to the ligand's nuclei through the chemical bonds. nih.gov

Pseudocontact Shift : This is a through-space dipolar interaction that depends on the geometric arrangement of the nucleus relative to the paramagnetic center. illinois.edu

Due to the paramagnetic nature of the Tm³⁺ ion, the observed signals are often broadened, which can sometimes obscure fine coupling details. wikipedia.org However, the large chemical shift dispersion can also be advantageous, as it helps to resolve signals that would otherwise overlap in a diamagnetic analogue. wikipedia.org Complexes of thulium typically induce shifts to lower fields (downfield). slideshare.net

Table 1: Representative ¹H NMR Data for a Paramagnetic Tris(acetylacetonato) Complex Data is illustrative and based on typical shifts for paramagnetic lanthanide acetylacetonates (B15086760).

| Proton Assignment | Chemical Shift (δ, ppm) | Linewidth (Hz) |

| Methyl (CH₃) | +15 to +25 | 100 - 200 |

| Methine (CH) | -5 to -15 | 150 - 250 |

Note: Positive values indicate a downfield shift, and negative values indicate an upfield shift relative to a diamagnetic reference.

Fluorine-19 is an excellent nucleus for NMR studies due to its 100% natural abundance, high sensitivity, and a wide range of chemical shifts, which is significantly larger than for protons. biophysics.orgwikipedia.orgthermofisher.com When the 2,4-pentanedionate ligand is replaced by its fluorinated derivatives, such as hexafluoroacetylacetonate (hfac), ¹⁹F NMR becomes a powerful tool for characterization. iaea.orgresearchgate.net

In fluorinated derivatives of this compound, the ¹⁹F resonances also experience significant paramagnetic shifts. The high sensitivity of the ¹⁹F chemical shift to the electronic environment provides detailed information about the ligand's coordination to the thulium ion. biophysics.org The large chemical shift dispersion helps in resolving signals from different fluorine environments within the molecule. thermofisher.com Spin-spin coupling between fluorine nuclei (¹⁹F-¹⁹F) and between fluorine and other nuclei can provide additional structural insights, although these may be broadened by the paramagnetic center. wikipedia.orghuji.ac.il

Table 2: Illustrative ¹⁹F NMR Data for a Fluorinated Thulium β-diketonate Complex Data is representative for a complex like Thulium(III) hexafluoroacetylacetonate.

| Fluorine Assignment | Chemical Shift (δ, ppm) | Comments |

| Trifluoromethyl (CF₃) | -70 to -90 | Shifted from typical diamagnetic region (~ -77 ppm for free ligand). Broadening is observed due to paramagnetism. |

Note: Chemical shifts are referenced to an external standard like CFCl₃.

This compound can function as a Lanthanide Shift Reagent (LSR). slideshare.net When added to a solution of a diamagnetic organic molecule containing a Lewis basic site (e.g., alcohols, ketones, amines), the thulium complex can reversibly coordinate with it. slideshare.netresearchgate.net This interaction brings the organic molecule into the vicinity of the paramagnetic Tm³⁺ ion, inducing significant shifts in its NMR spectrum. nih.gov

The primary mechanism for these induced shifts in thulium complexes is the pseudocontact shift. researchgate.net This shift is dependent on the geometry of the complex formed between the LSR and the substrate molecule. The magnitude and direction of the shift for a specific nucleus are described by the McConnell-Robertson equation, which has a geometric factor of (3cos²θ - 1)/r³, where 'r' is the distance from the lanthanide ion to the nucleus and 'θ' is the angle between the principal magnetic axis of the complex and the vector connecting the lanthanide to the nucleus. rsc.org

By analyzing the magnitude of the induced shifts for various nuclei in the substrate molecule, it is possible to deduce valuable three-dimensional structural information. rsc.orgnih.gov Thulium-based reagents are known to cause downfield (positive) shifts. slideshare.net

Table 3: Principles of Lanthanide-Induced Shifts (LIS)

| Parameter | Description |

| Mechanism | Primarily pseudocontact (dipolar) interaction. Depends on the spatial arrangement of nuclei relative to the paramagnetic ion. |

| Geometric Factor | Proportional to (3cos²θ - 1)/r³. The shift magnitude decreases rapidly with distance (r⁻³ dependence). |

| Shift Direction | Thulium complexes typically induce downfield shifts. slideshare.net |

| Application | Simplifies complex spectra and allows for conformational analysis of substrate molecules in solution. nih.gov |

Infrared (IR) Spectroscopy for Ligand Vibrational Modes

Infrared (IR) spectroscopy is a key technique for probing the vibrational modes of the 2,4-pentanedionate ligand and understanding its coordination to the thulium ion. The spectrum of this compound is dominated by the vibrations of the acetylacetonate (B107027) (acac) ligand. chesci.com

Upon chelation to the Tm³⁺ ion, the vibrational frequencies of the ligand are altered compared to the free ligand. The most significant changes are observed in the region of C=O and C=C stretching vibrations. In the free ligand, these bands are typically found around 1725 cm⁻¹ (C=O) and 1600 cm⁻¹ (C=C). In the metal complex, electron delocalization within the six-membered chelate ring results in two strong bands in the 1500-1600 cm⁻¹ region, which are assigned to coupled C=O and C=C stretching modes. wikipedia.org Another important region is the low-frequency domain (below 600 cm⁻¹), where vibrations involving the thulium-oxygen (Tm-O) bonds are expected. semanticscholar.org

Table 4: Characteristic IR Absorption Bands for this compound Assignments based on general data for metal acetylacetonates. wikipedia.orgrsc.org

| Frequency Range (cm⁻¹) | Vibrational Mode Assignment |

| ~1580 | ν(C=O) + ν(C=C) asymmetric stretch |

| ~1525 | ν(C=C) + ν(C=O) symmetric stretch |

| ~1440 | δₐₛ(CH₃) |

| ~1270 | ν(C-CH₃) + δ(C-H) |

| ~1020 | ρ(CH₃) rocking |

| ~930 | Out-of-plane bending |

| 400 - 600 | ν(Tm-O) + ring deformation |

Mass Spectrometry (MS) for Molecular Ion Confirmation

Mass spectrometry (MS) is used to confirm the molecular weight of this compound and to study its fragmentation patterns. Techniques such as electron ionization (EI) or electrospray ionization (ESI) can be employed. The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the formula C₁₅H₂₁O₆Tm.

Due to the isotopic distribution of carbon and the presence of the single stable isotope of thulium (¹⁶⁹Tm), the molecular ion peak will appear as a characteristic cluster. Common fragmentation pathways for metal acetylacetonates involve the successive loss of the acetylacetonate ligands (acac). Therefore, prominent fragment ions corresponding to [M - acac]⁺ and [M - 2acac]⁺ are expected.

Table 5: Expected Major Fragments in the Mass Spectrum of this compound (acac = C₅H₇O₂⁻, mass ≈ 99 Da)

| Ion | Formula | Expected m/z (for ¹⁶⁹Tm) |

| [Tm(acac)₃]⁺ | [C₁₅H₂₁O₆Tm]⁺ | 466.1 |

| [Tm(acac)₂]⁺ | [C₁₀H₁₄O₄Tm]⁺ | 367.0 |

| [Tm(acac)]⁺ | [C₅H₇O₂Tm]⁺ | 268.0 |

Thermoanalytical Studies

Thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to investigate the thermal stability, decomposition, and volatility of this compound. researchgate.net TGA measures the change in mass of a sample as a function of temperature.

For many lanthanide β-diketonate complexes, TGA reveals a multi-step decomposition process. iaea.orgresearchgate.net The thermal decomposition of this compound in an inert atmosphere might show some degree of sublimation, which is a desirable property for chemical vapor deposition (CVD) precursors. rice.edu In an oxidative atmosphere (like air), the decomposition typically proceeds in distinct steps, involving the loss of the organic ligands, and ultimately yields the thermally stable thulium(III) oxide (Tm₂O₃) as the final residue. scielo.brnajah.edu The temperature ranges for these decomposition steps are characteristic of the compound's thermal stability.

Table 6: Representative Thermoanalytical Data for a Lanthanide Acetylacetonate

| Temperature Range (°C) | Process | Mass Loss (%) |

| 150 - 250 | Onset of decomposition/sublimation | Variable |

| 250 - 450 | Major decomposition, loss of ligands | Significant |

| > 450 | Formation of stable residue (Tm₂O₃) | Final plateau |

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric analysis is a technique where the mass of a sample is monitored over time as the temperature changes. This method is instrumental in determining the thermal stability and decomposition profile of this compound. For lanthanide acetylacetonate complexes, the decomposition pathway is often a multi-step process, influenced by the presence of coordinated water molecules. wikipedia.orgmdpi.com

The analysis of this compound, which typically exists in a hydrated form such as Tm(C₅H₇O₂)₃(H₂O)₂, reveals a distinct series of mass loss events upon heating in an inert atmosphere. wikipedia.org The initial mass loss, occurring at lower temperatures, is generally attributed to dehydration—the removal of water molecules coordinated to the thulium ion. mdpi.com Attempted dehydration by heating can sometimes lead to the decomposition of the complex into oxo-clusters instead of the formation of a stable anhydrous compound. wikipedia.org

The table below illustrates a typical decomposition profile for a hydrated lanthanide acetylacetonate, outlining the distinct stages of thermal decomposition.

| Temperature Range (°C) | Mass Loss (%) | Assignment |

| 50 - 150 | ~7-8% | Dehydration (Loss of coordinated H₂O molecules) |

| 200 - 450 | ~60-70% | Decomposition of the organic acetylacetonate ligands |

| > 450 | Stable Plateau | Formation of a stable thulium-containing residue (e.g., Thulium Oxide) |

Note: The data in this table is illustrative and represents the general decomposition behavior of hydrated lanthanide acetylacetonates based on published research.

Isothermal Thermogravimetric Analysis and Sublimation Studies

Isothermal TGA, where the sample's mass is tracked over time at a constant temperature, is a powerful method for studying the sublimation behavior of volatile compounds. nih.gov This technique is particularly relevant for evaluating potential CVD precursors, as it provides data on the rate of vaporization, a key parameter for deposition processes. nih.gov

The basis for this analysis is the Langmuir equation, which relates the rate of sublimation to the vapor pressure of the substance. nih.gov By conducting a series of isothermal TGA experiments at different temperatures, the sublimation rate can be determined for each temperature. These rates can then be used in conjunction with the Clausius-Clapeyron relation to calculate the enthalpy of sublimation (ΔHsub), a quantitative measure of a compound's volatility. nih.gov

For this compound and related compounds, these studies involve heating the sample to a specific temperature below its decomposition point and recording the linear rate of mass loss due to sublimation. nih.gov The volatility of lanthanide β-diketonate complexes can be significantly lowered by the formation of less volatile cluster-like molecules if dehydration is not complete or if decomposition occurs. mdpi.com Therefore, careful control of experimental conditions is essential to obtain meaningful sublimation data.

The findings from such studies are critical for optimizing the parameters in a CVD process, ensuring a stable and reproducible supply of the precursor vapor to the deposition chamber.

The following table demonstrates how data from isothermal TGA experiments can be presented to show the relationship between temperature and sublimation rate.

| Isothermal Temperature (°C) | Measured Sublimation Rate (mg/min) |

| 170 | 0.05 |

| 180 | 0.12 |

| 190 | 0.25 |

| 200 | 0.51 |

Note: The data in this table is hypothetical and serves to illustrate the results obtained from isothermal sublimation studies.

Electronic Structure and Computational Investigations

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the ground state properties of metal complexes. For lanthanide compounds like Thulium-2,4-pentanedionate, DFT calculations can predict molecular geometries, vibrational frequencies, and electronic charge distributions. These calculations are computationally demanding due to the large number of electrons in the thulium atom and the need to account for relativistic effects.

In a typical DFT study of Tm(acac)₃, the geometry of the molecule is optimized to find the lowest energy structure. The calculations reveal key structural parameters such as the Thulium-Oxygen (Tm-O) bond lengths and the O-Tm-O bond angles, which define the coordination polyhedron around the central thulium ion. The bonding is predominantly ionic, a characteristic feature of lanthanide complexes. acs.org

While specific DFT calculations for this compound are not widely published, data from crystallographic studies of related lanthanide acetylacetonate (B107027) dihydrates, Ln(acac)₃(H₂O)₂, provide expected structural parameters. DFT optimizations would aim to reproduce these experimental values.

| Parameter | Typical Value |

|---|---|

| Ln-O (acac) Bond Length | 2.35 - 2.50 Å |

| Ln-O (H₂O) Bond Length | 2.45 - 2.60 Å |

| O-Ln-O Bite Angle (acac) | ~70° - 75° |

| Coordination Number | 8 |

DFT calculations also provide insights into the charge distribution within the molecule through methods like Natural Bond Orbital (NBO) analysis. This analysis typically confirms the highly positive charge on the Tm(III) ion, supporting the ionic bonding model.

Crystal Field Theory Analysis of Thulium(III) Ion

Crystal Field Theory (CFT) is a model that describes the splitting of degenerate electronic orbitals of a central metal ion due to the electrostatic field created by the surrounding ligands. libretexts.org For the Thulium(III) ion, which has a [Xe]4f¹² electronic configuration, the ground state is described by the term symbol ³H₆. In the absence of a ligand field, the 13 states corresponding to the different M_J values (from -6 to +6) of this term are degenerate.

When the Tm³⁺ ion is placed in the coordination environment of the three 2,4-pentanedionate ligands, this degeneracy is lifted. The negatively charged oxygen atoms of the ligands create an electrostatic "crystal field" that interacts differently with the various 4f orbitals. This interaction splits the ³H₆ ground term into a series of energy levels known as crystal field levels or Stark levels. nih.gov The unique electronic structure of trivalent lanthanide ions, where the 4f orbitals are shielded by filled 5s and 5p orbitals, means that the crystal field acts as a perturbation on the much larger spin-orbit coupling. nih.gov

The magnitude of this splitting is determined by crystal field parameters (CFPs), which can be determined experimentally from spectroscopic data or calculated using advanced ab initio methods. umich.edu For a Tm³⁺ ion in a site of low symmetry, the ³H₆ ground state will split into 13 non-degenerate singlet states.

| Free Ion Term | Number of M_J States | Effect of Crystal Field (Low Symmetry) |

|---|---|---|

| ³H₆ | 13 | Splits into 13 distinct energy levels (Stark levels) |

Theoretical Modeling of Electronic Transitions and Energy Levels

The electronic absorption and emission spectra of this compound are dominated by electronic transitions within the 4f shell of the Tm³⁺ ion. These f-f transitions are parity-forbidden (Laporte forbidden) because they occur between orbitals of the same quantum number (f orbitals). Consequently, they are typically weak, with low molar absorptivity.

Computational methods can model these electronic transitions, but it is a significant challenge. Standard Time-Dependent DFT (TD-DFT) is effective for calculating the intense ligand-based π-π* transitions that occur at higher energies, but it is generally inadequate for the weak, multiconfigurational f-f transitions of lanthanides. eurjchem.com

More sophisticated multireference ab initio methods, such as Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2), are required to accurately calculate the energies of the excited states arising from the 4f¹² configuration. nih.gov These methods provide a theoretical spectrum by calculating the energy difference between the ground state and various excited states.

The primary electronic states for the Tm³⁺ ion are derived from the 4f¹² configuration. These states are used to assign the observed absorption and emission bands in the spectra of its complexes.

| Term Symbol | Approximate Energy (cm⁻¹) |

|---|---|

| ³H₆ | 0 |

| ³F₄ | ~5,800 |

| ³H₅ | ~8,300 |

| ³H₄ | ~12,700 |

| ³F₃ | ~14,500 |

| ³F₂ | ~15,100 |

| ¹G₄ | ~21,500 |

| ¹D₂ | ~28,000 |

Computational Studies on Molecular Orbitals and Bonding Characteristics

Molecular Orbital (MO) theory provides a detailed picture of the bonding in this compound. Computational studies consistently show that the interaction between the thulium ion and the pentanedionate ligands is primarily electrostatic (ionic) in nature.

The key findings from MO analyses are:

Core-like 4f Orbitals: The 4f orbitals of the thulium ion are deeply buried within the electron core and shielded by the outer 5s and 5p electrons. As a result, they participate very little in direct covalent bonding with the ligand orbitals. They remain essentially atomic-like in the complex.

Ligand-Dominated Frontier Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are typically localized on the 2,4-pentanedionate ligands. These orbitals are composed of the π systems of the delocalized acetylacetonate rings.

Ionic Bonding Interaction: The bonding arises from the electrostatic attraction between the positively charged Tm³⁺ ion and the negatively charged oxygen atoms of the ligands. There is a minor degree of orbital mixing between the empty outer orbitals of thulium (e.g., 5d, 6s) and the oxygen p-orbitals of the ligands, which accounts for a small covalent contribution to the bond.

A qualitative molecular orbital diagram illustrates the relative energy positioning of the involved orbitals. The ligand-based π and π* orbitals form the HOMO-LUMO gap, with the atomic-like Tm³⁺ 4f orbitals located within this gap, energetically isolated from the frontier orbitals.

Adduct Formation and Heteroleptic Complex Chemistry

Formation of Adducts with Neutral Auxiliary Ligands

To satisfy its coordination sphere, the central thulium ion in the tris(2,4-pentanedionate) complex readily binds to additional neutral molecules, known as auxiliary ligands, to form stable adducts. This tendency is a hallmark of lanthanide β-diketonate chemistry. The nature of these adducts is primarily influenced by the donor atom of the auxiliary ligand.

Oxygen-containing ligands are common partners for thulium-2,4-pentanedionate.

Water: The most prevalent adduct is the dihydrate, [Tm(acac)₃(H₂O)₂], where the thulium ion achieves an eight-coordinate geometry. wikipedia.org Attempts to create the anhydrous complex by heating the hydrate (B1144303) can lead to decomposition and the formation of oxo-clusters rather than simple water elimination. wikipedia.org In related fluorinated systems, such as those involving trifluoroacetylacetonate (tfaa), a mononuclear diaqua complex, [Tm(tfaa)₃(H₂O)₂], has been observed. This species is unstable and can lose one water molecule, leading to the self-assembly of a dinuclear complex, [Tm(tfaa)₃(H₂O)]₂, where an oxygen atom from a β-diketonate ligand of an adjacent unit acts as a bridge. mdpi.com

Ethers: Polyethers can replace water molecules to form stable, mononuclear complexes. For instance, the use of dimethoxyethane (DME) with a related fluorinated precursor, thulium hexafluoroacetylacetonate (hfaa), yields the volatile complex [Tm(hfaa)₃(DME)]. mdpi.com Such adducts are often targeted for applications like chemical vapor deposition (CVD) due to their enhanced stability and volatility compared to simple hydrates. mdpi.comacs.org

Phosphine (B1218219) Oxides: Strong Lewis bases like phosphine oxides form stable adducts with lanthanide β-diketonates. researchgate.net Triphenylphosphine oxide (TPPO) and trioctylphosphine (B1581425) oxide (TOPO) are frequently used in synergistic extraction systems to enhance the transfer of the metal chelate into an organic phase. dntb.gov.uacapes.gov.br While specific studies on this compound with TPPO are not extensively detailed, the behavior is well-established for other lanthanides, where the phosphine oxide coordinates directly to the metal center, often displacing coordinated water. researchgate.net

Bidentate nitrogen-donor ligands are highly effective in forming stable adducts, a process extensively studied in the context of synergistic solvent extraction. nih.gov

1,10-Phenanthroline (B135089) (phen): The synergistic extraction of Thulium(III) with acetylacetone (B45752) and 1,10-phenanthroline has been thoroughly investigated. researchgate.nettandfonline.com This enhancement is attributed to the formation of a 1:1 adduct, [Tm(acac)₃(phen)], in the organic phase. researchgate.net The stability of this adduct is quantified by the adduct formation constant (log βs), which varies depending on the solvent used. researchgate.netacs.org

| Solvent | Adduct Formation Constant (log βs) for [Tm(acac)₃(phen)] |

|---|---|

| Heptane | 7.73 |

| Cyclohexane | 7.59 |

| Carbon Tetrachloride | 6.69 |

| Benzene | 6.10 |

| Chloroform (B151607) | 5.30 |

Data sourced from a 1985 study on the synergistic extraction of Tm(III). researchgate.net

2,2'-Bipyridine (B1663995) (bpy): Similar to phenanthroline, 2,2'-bipyridine forms 1:1 adducts with rare earth acetylacetonates (B15086760), such as [Tm(acac)₃(bpy)]. nih.gov Structural characterization of the analogous dysprosium complex, [Dy(TFNB)₃(bpy)] (where TFNB is a different β-diketonate), reveals an eight-coordinate, distorted square antiprismatic geometry, which serves as a reliable model for the thulium counterpart. tandfonline.com

Synthesis and Characterization of Mixed-Ligand Thulium(III) β-Diketonate Complexes

The chemistry of this compound extends beyond simple adducts to heteroleptic or mixed-ligand complexes, where the thulium ion is coordinated by more than one type of ligand.

One prominent example involves the reaction of the dihydrated precursor, [Tm(acac)₃(H₂O)₂], with a different chelating ligand, 5-[(4-fluorobenzylidene)amino]-8-hydroxyquinoline (HL). This reaction, conducted by heating in a solution of acetonitrile (B52724) and dichloromethane, does not result in a simple substitution but leads to the formation of a complex tetranuclear cluster, [Tm₄(acac)₆(L)₆(μ₃-OH)₂]. wikipedia.org In this structure, the thulium ions are coordinated by both the original acetylacetonate (B107027) ligands and the new 'L' ligands, and are bridged by hydroxide (B78521) ions.

Another class of mixed-ligand complexes are anionic tetrakis species. A series of water-free complexes with the general formula C[Tm(acac)₄], where C⁺ represents an alkali metal counterion (Li⁺, Na⁺, or K⁺), have been synthesized and characterized. researchgate.net These compounds are notable for their photoluminescence properties, exhibiting the characteristic narrow emission bands of the Tm³⁺ ion. researchgate.net

Heterometallic Complexes Incorporating Thulium(III) and Transition Metals

This compound can also serve as a building block for creating heterometallic materials that contain both thulium and a transition metal. These materials are of interest for their potential magnetic and optical properties.

A clear example is the formation of a mixed-metal oxide through a solid-state reaction. When Thulium(III) acetylacetonate is reacted with iron(III) acetylacetonate at high temperatures, it yields hexagonal thulium ferrite (B1171679) (TmFeO₃) crystals. This process involves the thermal decomposition of the precursor complexes followed by the formation of the crystalline oxide material.

| Reactants | Conditions | Product | Crystal Structure |

|---|---|---|---|

| Tm(acac)₃ + Fe(acac)₃ | 300°C, solid-state | TmFeO₃ | Hexagonal |

Data on the solid-state synthesis of a heterometallic oxide.

While discrete molecular heterometallic complexes containing this compound and a transition metal are less commonly reported, general synthetic strategies for creating such 3d-4f complexes are an active area of research. rsc.org

Supramolecular Assembly Driven by Coordination Interactions

The coordination preferences of the thulium ion and the versatile binding modes of the β-diketonate ligand can drive the self-assembly of simple mononuclear units into larger, well-defined supramolecular structures.

As previously mentioned, the thermal decomposition of hydrated thulium acetylacetonate can lead to the formation of polynuclear oxo-clusters. wikipedia.org A more controlled assembly is seen in the formation of the tetranuclear complex [Tm₄(acac)₆(L)₆(μ₃-OH)₂], where four thulium centers are held together in a discrete cluster by bridging hydroxide ligands and are further coordinated by two different types of organic ligands. wikipedia.org

Furthermore, the dimerization of a mononuclear aqua complex provides another clear example of supramolecular assembly. The unstable [Tm(tfaa)₃(H₂O)₂] complex readily loses a water molecule, and the resulting open coordination site on the thulium ion is occupied by a bridging oxygen atom from a β-diketonate ligand of a neighboring molecule, forming the dinuclear species [Tm(tfaa)₃(H₂O)]₂. mdpi.com This demonstrates how simple coordination interactions can lead to the spontaneous formation of more complex, polynuclear architectures.

Catalytic Applications and Reaction Mechanisms

Thulium-2,4-Pentanedionate as a Lewis Acid Catalyst

A Lewis acid is a chemical species that can accept an electron pair from a Lewis base. In this compound, the thulium(III) ion acts as the Lewis acidic center. As a member of the lanthanide series, thulium is highly electropositive and its ion possesses a high charge density, making it an effective electron pair acceptor. nih.gov This characteristic is central to its catalytic function.

The coordination of the thulium ion to the three 2,4-pentanedionate (acetylacetonate) ligands results in a neutral complex, which is soluble in many organic solvents. This solubility allows it to be used in homogeneous catalysis. The thulium center can coordinate with electron-rich substrates, typically those containing oxygen or nitrogen atoms, thereby activating them for subsequent reactions. This activation is the fundamental principle behind its use as a Lewis acid catalyst in organic synthesis. sigmaaldrich.comnih.gov

Research into thulium-based metal-organic frameworks (MOFs) has provided evidence for the accessibility and activity of Tm(III) ions as Lewis acid sites. In these structures, open or coordinatively unsaturated Tm(III) centers are crucial for catalytic activity, such as in the cycloaddition of CO2 to epoxides. arkat-usa.orgrsc.org This demonstrates the inherent capability of the thulium(III) ion to function as a Lewis acid catalyst, a property that is retained in the this compound complex.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Synonyms | Thulium(III) acetylacetonate (B107027), Tris(2,4-pentanedionato)thulium(III) |

| Chemical Formula | Tm(C₅H₇O₂)₃ |

| CAS Number | 14589-44-7 |

| Appearance | White powder |

| Oxidation State of Thulium | +3 |

Applications in Organic Synthesis

Lewis acid catalysts are instrumental in promoting a wide range of carbon-carbon bond-forming reactions. While the broader class of lanthanide compounds is known to catalyze many such reactions, specific documented applications focusing solely on this compound are limited in widely available scientific literature. The following sections discuss key organic reactions where catalysts of this type are expected to be active.

The Aldol condensation is a fundamental reaction in organic chemistry that forms a β-hydroxy ketone or aldehyde, followed by a dehydration step to yield a conjugated enone. This reaction is often catalyzed by acids or bases. Lewis acids, in particular, can catalyze the reaction by coordinating to the carbonyl oxygen of the acceptor aldehyde or ketone, making it more electrophilic and susceptible to attack by an enol or enolate. nih.gov Although lanthanide complexes are generally effective for this transformation, specific studies detailing the performance of this compound as a catalyst for the Aldol condensation are not extensively reported in peer-reviewed literature.

Table 2: Generalized Scheme for Lewis Acid-Catalyzed Aldol Reaction

| Step | Description |

|---|---|

| 1. Activation | The Lewis acid (Tm³⁺) coordinates to the carbonyl oxygen of the acceptor molecule. |

| 2. Nucleophilic Attack | The enol form of the donor molecule attacks the activated carbonyl carbon. |

| 3. Product Formation | A proton transfer and release of the catalyst yields the β-hydroxy carbonyl product. |

The Michael addition is the conjugate 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). This reaction is a versatile method for forming carbon-carbon bonds. Lewis acid catalysis is a common strategy to promote this reaction, as the coordination of the Lewis acid to the carbonyl oxygen of the acceptor enhances its electrophilicity at the β-carbon position. Reviews on the topic confirm that various lanthanide species can catalyze the Michael addition. arkat-usa.orgumich.edu However, specific examples and detailed research findings on the use of this compound for this purpose remain scarce in the scientific literature.

The application of this compound in oxidation and hydrogenation catalysis is not well-documented. Catalytic hydrogenation typically relies on transition metals such as palladium, platinum, rhodium, and ruthenium, which can activate molecular hydrogen. tcichemicals.comnih.gov Similarly, catalytic oxidation often involves metals that can readily cycle between different oxidation states. While some thulium compounds like thulium(III) oxide are noted for their catalytic potential, sigmaaldrich.com there is a lack of specific research demonstrating the efficacy of the this compound complex in promoting oxidation or hydrogenation reactions.

Mechanism of Action in Catalytic Cycles

The catalytic action of this compound in reactions involving carbonyl compounds follows a general mechanism for Lewis acids. The catalytic cycle can be described as follows:

Catalyst-Substrate Coordination: The Lewis acidic thulium(III) center reversibly coordinates to an electronegative atom (typically the carbonyl oxygen) of the electrophilic substrate (e.g., an aldehyde in an Aldol reaction or an enone in a Michael addition). This coordination polarizes the C=O bond, increasing the positive charge on the carbonyl carbon and rendering the substrate more susceptible to nucleophilic attack.

Nucleophilic Attack: A nucleophile (e.g., an enol or another carbanion) attacks the activated electrophile at the appropriate site (the carbonyl carbon for Aldol, or the β-carbon for Michael). This step forms the new carbon-carbon bond and generates an intermediate, often a metal alkoxide.

Product Release and Catalyst Regeneration: The intermediate undergoes protonolysis (or reaction with a silylating agent in the case of a Mukaiyama Aldol reaction) to release the final product. This step also frees the thulium catalyst, allowing it to re-enter the catalytic cycle and activate another substrate molecule.

This mechanism highlights how a substoichiometric amount of the thulium complex can facilitate the transformation of a large amount of substrate, which is the essence of catalysis.

Role as a Promoter in Heterogeneous Catalysis (e.g., Pt/KL Systems)

A promoter in heterogeneous catalysis is a substance added to a catalyst to improve its activity, selectivity, or stability, without being a catalyst itself. While some rare-earth elements have been investigated as promoters for various catalysts, researchgate.net there is no specific information in the reviewed scientific literature regarding the use of this compound as a promoter, particularly in platinum-based systems like Pt/KL zeolite catalysts. The investigation of lanthanide-group elements as promoters for catalysts in processes like propane (B168953) dehydrogenation has been explored, but these studies have not typically included thulium or involved the 2,4-pentanedionate ligand. researchgate.net

Influence on Catalyst Dispersion and Morphology

The thermal decomposition of this compound can be utilized as a method to deposit thulium oxide nanoparticles onto a catalyst support. The characteristics of the resulting dispersed thulium oxide phase are dependent on several factors, including the precursor concentration, the rate of thermal decomposition, and the nature of the support material. The interaction between the thulium species and the support material is a critical factor in achieving high dispersion and preventing agglomeration of the active catalytic particles. A strong interaction can lead to the formation of smaller, more thermally stable nanoparticles, thereby increasing the number of accessible active sites.

Table 1: Potential Effects of this compound on Catalyst Properties

| Parameter | Potential Influence of this compound |

|---|---|

| Catalyst Dispersion | May promote higher dispersion of active metal particles. |

| Particle Size | Could lead to the formation of smaller, more uniform nanoparticles. |

| Thermal Stability | Potentially enhances the thermal stability of the catalyst. |

| Surface Area | May modify the surface area of the catalyst support. |

| Pore Structure | Could influence the porosity and pore size distribution. |

Interaction with Poisoning Agents (e.g., Sulfur Getter Properties)

Catalyst deactivation due to poisoning is a significant challenge in many industrial processes. Sulfur compounds are notorious for poisoning a wide range of catalysts, particularly those based on transition metals. The ability of a material to mitigate the effects of such poisons is therefore of great interest.

Lanthanide oxides, including thulium oxide, are known for their affinity for sulfur. This property suggests that this compound, upon decomposition to thulium oxide within a catalytic system, could act as a "sulfur getter" or a poison scavenger. By preferentially reacting with sulfur compounds present in the feedstock, the thulium oxide can protect the primary active catalytic sites from deactivation.

The mechanism of this protective action involves the formation of stable thulium sulfides or oxysulfides. This interaction effectively traps the sulfur, preventing it from adsorbing onto and deactivating the catalytically active metal surfaces. The effectiveness of thulium oxide as a sulfur getter would depend on its dispersion, accessibility to the sulfur compounds, and the specific reaction conditions such as temperature and pressure.

Table 2: Potential Interactions with Sulfur Compounds

| Interaction | Description |

|---|---|

| Sulfur Adsorption | Thulium oxide derived from the precursor can adsorb sulfur compounds. |

| Sulfide Formation | Reacts with sulfur to form stable thulium sulfides. |

| Catalyst Protection | Prevents sulfur from reaching and poisoning the active catalyst sites. |

| Regeneration | The sulfided thulium species may be regenerable under certain conditions. |

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| Thulium Oxide |

| Thulium Sulfide |

Materials Science Applications

Precursors for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

Thulium-2,4-pentanedionate, also known as Thulium(III) acetylacetonate (B107027), belongs to the family of metal β-diketonate complexes. These compounds are characterized by a central metal ion bonded to one or more β-diketonate ligands. The volatility of these complexes is a key attribute for their use in CVD and ALD, processes that involve the transport of the precursor in the vapor phase to a substrate where it decomposes to form a thin film. mdpi.com The thermal properties of this compound allow for its sublimation or evaporation at relatively low temperatures and its subsequent decomposition at higher temperatures on the substrate surface, enabling precise control over film growth.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | Tm(C₅H₇O₂)₃ |

| Molar Mass | 466.27 g/mol |

| Appearance | White powder |

Thulium(III) oxide (Tm₂O₃) is a promising high-k dielectric material, meaning it has a high dielectric constant, a property essential for the further miniaturization of electronic components. The use of this compound as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) or ALD allows for the growth of high-purity Tm₂O₃ thin films. For instance, in ALD, a novel process for depositing thulium oxide has been developed using a related thulium precursor, TmCp₃, and water as the oxidizing agent. This process demonstrated true ALD-type film growth in a temperature range of 200-300°C, producing polycrystalline, oxygen-rich Tm₂O₃ films with a low carbon impurity content and a relative dielectric constant of approximately 16. diva-portal.org While this study used a different precursor, it highlights the potential for β-diketonates like this compound to yield similar high-quality dielectric films. The choice of precursor is critical, with fluoroacetylacetonate complexes of thulium also being investigated for their high volatility in CVD applications. mdpi.com

Doping, the intentional introduction of impurities into a material, is a fundamental process in semiconductor manufacturing used to modulate the electrical and optical properties of materials. wikipedia.org Thulium's unique electronic structure makes it a valuable dopant. Thulium compounds are utilized in the semiconductor industry for doping various materials. examples.com For example, thulium-doped fiber amplifiers are used to enhance signals in telecommunications. examples.com The volatile nature of this compound makes it a suitable precursor for introducing thulium as a dopant during the CVD or ALD growth of other thin films. This allows for the precise control of the dopant concentration and distribution within the host material, thereby tailoring its properties for specific applications.

The thin films and doped materials produced using this compound as a precursor have direct applications in the fabrication of semiconductor devices. Thulium oxide (Tm₂O₃), with its high dielectric constant, is a candidate to replace silicon dioxide as the gate insulator in transistors, enabling smaller and more efficient devices. mdpi.comresearchgate.net The ability to deposit uniform and high-quality Tm₂O₃ films via ALD is crucial for this application. diva-portal.org Furthermore, the unique luminescent properties of thulium ions, which can be incorporated into thin films through doping, are of interest for the development of optoelectronic devices.

Fabrication of Carbon Nanostructures

While the direct application of this compound in the fabrication of carbon nanostructures is not widely documented, the synthesis of carbon nanotubes (CNTs) often relies on the catalytic activity of metal nanoparticles. stanford.edu The thermal decomposition of metal-organic precursors can be a method to generate these catalytic nanoparticles in situ during the chemical vapor deposition process for CNT growth. Although elements like iron, cobalt, and nickel are the most common catalysts, research into the catalytic properties of other metals, including rare earths, is ongoing. For instance, yttrium, another rare earth element, has been shown to assist in the synthesis of CNTs. mdpi.com This suggests a potential, though currently underexplored, role for thulium compounds derived from precursors like this compound in this field.

Integration into Ceramic Composites

Ceramic matrix composites (CMCs) are advanced materials that combine the high-temperature stability and hardness of ceramics with the fracture toughness of a reinforcing phase. nih.gov The manufacturing of CMCs can involve the use of preceramic polymers, which are converted into a ceramic matrix upon heating. arxiv.org While direct integration of this compound into the bulk of CMCs is not a common practice, thulium oxide derived from this precursor can be used as a coloring agent for ceramics. examples.com This demonstrates a form of integration where the thulium compound imparts a specific property to the final ceramic product. Further research may explore the use of thulium-containing precursors to modify the properties of the ceramic matrix itself or the interface between the matrix and the reinforcement, potentially enhancing the high-temperature performance or imparting specific functionalities to the composite.

Development of High-Performance Materials for Electronics

The development of high-performance materials for electronics is a key area where this compound can make a significant contribution. Thulium is a component in some high-temperature superconducting materials. stanfordmaterials.com The ability to deposit thin films of thulium-containing compounds with precise control over stoichiometry and thickness is crucial for the development of these advanced materials. Furthermore, thulium-doped materials are essential for various laser technologies. stanfordmaterials.com Thulium-based lasers are used in medical surgery and military applications. The creation of these laser materials often involves doping a host crystal, and CVD or ALD using a precursor like this compound could offer a route to produce thulium-doped thin films for integrated photonic circuits and other miniaturized optical devices. The unique magnetic properties of thulium, which change with temperature, are also of interest for scientific research and could lead to new applications in data storage or spintronics. stanfordmaterials.com

Magnetic Properties and Single Molecule Magnet Smm Research

Thulium(III) Complexes as Potential Single-Molecule Magnets

Lanthanide ions are excellent candidates for creating SMMs due to their significant magnetic moments and strong magnetic anisotropy, which arise from their partially filled 4f orbitals and strong spin-orbit coupling. nih.govtaylorandfrancis.com These properties are essential for establishing a large energy barrier (Ueff) to the reversal of magnetization, a key characteristic of an SMM. taylorandfrancis.comnih.gov Thulium(III) (4f¹²) is a non-Kramers ion, and while less commonly studied for SMM applications than ions like terbium(III) and dysprosium(III), its complexes can still exhibit slow magnetic relaxation under an applied magnetic field.

Investigation of Magnetic Anisotropy in Thulium(III) Centers

Magnetic anisotropy in lanthanide complexes refers to the directional dependence of their magnetic properties. For a molecule to function as an SMM, it must possess a strong easy-axis anisotropy, meaning its magnetic moment preferentially aligns along a specific molecular axis. taylorandfrancis.com This creates the energy barrier that prevents the magnetic moment from flipping freely. aps.org

In Thulium(III) complexes, the magnetic anisotropy is a direct consequence of the interaction between the 4f electrons and the crystal field generated by the coordinating ligands (the 2,4-pentanedionate groups). harvard.eduaps.org The geometry of the coordination sphere plays a critical role; for instance, complexes with high axial symmetry are often targeted to promote strong magnetic anisotropy. rsc.org

Research on related thulium-based materials, such as thulium iron garnet (TIG) thin films, has demonstrated that magnetic anisotropy can be precisely controlled by inducing mechanical stress or strain, which alters the local coordination environment of the thulium ions. harvard.eduarxiv.org This principle extends to molecular complexes like Thulium-2,4-pentanedionate, where the rigidity and stereochemistry of the ligands define the inherent anisotropy.

Table 1: Factors Influencing Magnetic Anisotropy in Lanthanide Complexes

| Factor | Description | Impact on Anisotropy |

|---|---|---|

| Lanthanide Ion | The identity and f-electron configuration of the rare-earth ion. | Determines the intrinsic single-ion anisotropy and magnetic moment. nih.gov |

| Ligand Field Symmetry | The geometric arrangement of coordinating atoms around the metal center. | High axial symmetry can enhance the energy barrier for magnetization reversal. rsc.org |

| Ligand Strength | The ability of the ligand to interact with and split the f-orbitals. | Modulates the crystal field splitting and the energy levels of the ground state multiplets. |

| Molecular Strain | Internal or external stress on the molecular structure. | Can tune the easy-axis of magnetization, favoring in-plane or out-of-plane anisotropy. harvard.eduarxiv.org |

Slow Magnetic Relaxation Phenomena and Quantum Tunneling of Magnetization (QTM)

A defining characteristic of an SMM is the slow relaxation of its magnetization after an external magnetic field is removed. mdpi.comnih.govnih.gov At low temperatures, the magnetic moment of an SMM becomes "blocked" in one of two spin-up or spin-down orientations, separated by the energy barrier Ueff. youtube.com The relaxation back to thermal equilibrium can occur through several mechanisms:

Orbach Process: A thermally activated process where the system absorbs energy from the lattice (phonons) to overcome the energy barrier via an excited state. aps.org

Raman Process: A two-phonon process that becomes dominant at intermediate temperatures. aps.org

Direct Process: Relaxation directly between the ground states, often facilitated by coupling to the phonon bath. nih.gov

Quantum Tunneling of Magnetization (QTM): A purely quantum mechanical process where the magnetization can tunnel through the energy barrier rather than climbing over it. nih.govresearchgate.netnih.gov

QTM is a significant factor in lanthanide SMMs and can short-circuit the relaxation process, reducing the stability of the magnetized state. nih.govrsc.org This phenomenon is particularly prominent at very low temperatures and in zero external magnetic field. mdpi.com For non-Kramers ions like Thulium(III), QTM can be very efficient. However, applying a small external DC magnetic field can often suppress QTM by lifting the degeneracy of the ground states, thereby making it possible to observe the slower, thermally activated relaxation processes. mdpi.commdpi.com Studies on various lanthanide complexes have shown that the application of a DC field is often necessary to observe SMM behavior. mdpi.com

Correlation Between Molecular Structure and Magnetic Behavior

Key structural features that influence magnetic behavior include:

Coordination Number and Geometry: The number of coordinating atoms and their spatial arrangement determine the crystal field environment, which is the primary source of magnetic anisotropy in lanthanide SMMs. mdpi.com

Symmetry: The local symmetry at the metal site dictates which relaxation pathways are active. Lowering the symmetry can sometimes suppress QTM, enhancing SMM properties. rsc.org

Intermolecular Interactions: In the solid state, interactions between neighboring molecules can introduce additional magnetic exchange pathways or influence relaxation dynamics.

Computational modeling and magnetostructural correlation studies are vital tools for understanding these relationships. nih.govmdpi.com By analyzing how systematic changes in molecular structure affect parameters like the magnetic anisotropy, researchers can develop design principles for creating new SMMs with higher energy barriers and blocking temperatures. mdpi.comnih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Thulium(III) |

| Terbium(III) |

| Dysprosium(III) |

Luminescence and Photophysical Properties

Upconversion Luminescence in Thulium-2,4-Pentanedionate Systems

Upconversion luminescence is a process where lower-energy photons, typically in the near-infrared (NIR) range, are converted into higher-energy visible or ultraviolet (UV) light. This phenomenon is particularly relevant for thulium ions due to their ladder-like arrangement of energy levels.

In thulium systems, upconversion can occur through several mechanisms. The primary pathways involve the sequential absorption of multiple photons or energy transfer between adjacent ions.

Excited-State Absorption (ESA) : This is a key single-ion process where a thulium ion is first excited from its ground state (³H₆) to an intermediate metastable excited state (e.g., ³F₄) by a low-energy photon. Before it can relax, a second photon of similar energy is absorbed, promoting it to a higher-lying excited state, such as the ¹G₄ or ¹D₂ level. From these higher states, the ion can relax by emitting a higher-energy photon. This process is dependent on the existence of long-lived intermediate states. researchgate.net

Energy Transfer Upconversion (ETU) : This mechanism requires the interaction of two or more nearby excited ions. Two thulium ions, both excited to an intermediate state by incident photons, can interact. One ion (the donor) non-radiatively transfers its energy to the other (the acceptor), which is consequently promoted to a much higher energy level while the donor returns to a lower state. The probability of ETU is highly dependent on the concentration of the luminescent centers. researchgate.net

Photon Avalanche (PA) : This is a more complex mechanism that can occur under specific pumping conditions. It involves an initial ESA process that is weak, followed by a cross-relaxation step that rapidly populates the intermediate level, leading to a dramatic increase in ESA and a strong, non-linear increase in upconverted emission.

While these mechanisms are well-established for Tm³⁺ in various host materials, detailed studies on upconversion specifically within the discrete molecular complex of this compound are not widely reported. The efficiency of these processes in a molecular complex would be influenced by factors such as intermolecular distances in the solid state and the vibrational energies of the acetylacetonate (B107027) ligand, which can affect the lifetimes of the intermediate excited states.

Thulium(III) ions possess a favorable energy level structure that allows for efficient upconversion of NIR light into the blue and UV regions of the spectrum. manchester.ac.uk The specific emission profile depends on the excitation wavelength and the final emissive state that is populated.

Upon NIR excitation, several key emission bands are typically observed from the relaxation of higher excited states of the Tm³⁺ ion back to lower levels. Research on various thulium-doped systems demonstrates these characteristic transitions. For instance, excitation around 980 nm can populate the ³H₄ level, and subsequent absorption can lead to emission from higher levels. More complex, multi-photon processes have been observed in Tm³⁺-doped nanoparticles, where excitation with NIR-II wavelengths (1000-1700 nm) produces distinct emission profiles. nih.govpreprints.org Excitation at 1150 nm, for example, can lead to an intense three-photon upconversion resulting in blue emission at approximately 475 nm (¹G₄ → ³H₆). nih.govpreprints.org

The primary emissive states for upconversion in thulium are the ¹D₂ and ¹G₄ states. manchester.ac.uk Radiative decay from these levels gives rise to the characteristic blue luminescence.

| Excitation Range (NIR) | Emitting State | Final State | Emission Wavelength (nm) | Emission Color |

|---|---|---|---|---|

| ~980 nm / ~1150 nm | ¹G₄ | ³H₆ | ~475 | Blue |

| ~800 nm | ¹G₄ | ³F₄ | ~650 | Red |

| ~800 nm | ³H₄ | ³H₆ | ~808 | Near-Infrared |

| Multi-photon NIR | ¹D₂ | ³F₄ | ~455 | Blue |

Sensitized Emission (Antenna Effect) in Thulium(III) β-Diketonate Complexes

The f-f transitions of lanthanide ions are parity-forbidden, leading to very low molar absorption coefficients. To overcome this, organic ligands that can strongly absorb light and efficiently transfer the energy to the metal ion are used. This process is known as the antenna effect or sensitized emission. β-diketonate ligands, such as 2,4-pentanedionate (acetylacetonate), are excellent "antenna" ligands for this purpose.

The sensitized emission process in this compound involves several steps:

Ligand Excitation : The acetylacetonate ligand absorbs UV radiation, promoting it from its singlet ground state (S₀) to an excited singlet state (S₁).

Intersystem Crossing : The excited ligand rapidly undergoes intersystem crossing (ISC) to a lower-energy triplet state (T₁). This process is highly efficient in the presence of a heavy metal ion like thulium.

Energy Transfer : Energy is non-radiatively transferred from the ligand's triplet state (T₁) to a resonant excited state of the Thulium(III) ion. For this transfer to be efficient, the energy of the ligand's triplet state must be slightly higher than the energy of the accepting f-level of the Tm³⁺ ion.

Thulium(III) Emission : The excited Tm³⁺ ion then relaxes to its ground state through its characteristic f-f emission pathways, producing sharp, line-like luminescence.

In Thulium(III) complexes, the energy from the ligand is typically transferred to the ¹D₂ or ¹G₄ excited states, from which subsequent emission occurs. manchester.ac.uk

The intrinsic quantum yield (Φ) of a lanthanide complex is a measure of the efficiency of the metal-centered emission after it has been excited. It is defined as the ratio of photons emitted by the lanthanide ion to the number of photons absorbed by the lanthanide ion via energy transfer from the ligand. It is calculated as the ratio of the radiative decay rate (k_r) to the sum of all radiative and non-radiative decay rates (k_r + k_nr).

4f-4f Absorption Spectroscopy and Hypersensitive Transitions

The absorption spectrum of this compound is characterized by weak, narrow bands corresponding to the parity-forbidden 4f-4f electronic transitions of the Tm³⁺ ion. The positions of these bands are largely insensitive to the ligand environment, but their intensities can be significantly affected.

Certain transitions, known as hypersensitive transitions , exhibit a remarkable sensitivity to changes in the coordination environment, symmetry, and the nature of the metal-ligand bond. For lanthanide ions, these transitions typically follow the selection rules ΔJ ≤ 2, ΔL ≤ 2, and ΔS = 0. The intensity of these transitions can increase dramatically with a decrease in the symmetry of the complex and an increase in the covalency of the metal-ligand bond.

The Judd-Ofelt theory is a powerful theoretical framework used to analyze the intensities of 4f-4f transitions in lanthanide spectra. nasa.gov It models the oscillator strengths of these transitions using three phenomenological intensity parameters: Ω₂, Ω₄, and Ω₆. These parameters are derived from the experimental absorption spectrum and provide insight into the local environment of the lanthanide ion.

Ω₂ : This parameter is highly sensitive to the local symmetry and the degree of covalency in the metal-ligand bond. Its value increases significantly in less symmetric and more covalent environments. Hypersensitive transitions are particularly influenced by the Ω₂ parameter. researchgate.net